Deprodone Propionate

Description

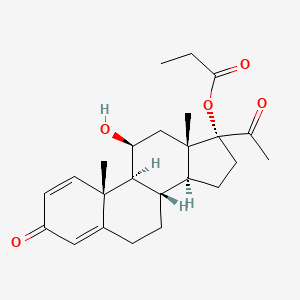

Structure

3D Structure

Properties

IUPAC Name |

[(8S,9S,10R,11S,13S,14S,17R)-17-acetyl-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O5/c1-5-20(28)29-24(14(2)25)11-9-18-17-7-6-15-12-16(26)8-10-22(15,3)21(17)19(27)13-23(18,24)4/h8,10,12,17-19,21,27H,5-7,9,11,13H2,1-4H3/t17-,18-,19-,21+,22-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRSFVGQMPYTGJY-GNSLJVCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20424-00-4 | |

| Record name | Deprodone propionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20424-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deprodone 17-propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020424004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11β,17-dihydroxypregna-1,4-diene-3,20-dione 17-propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.812 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEPRODONE PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S377ZHW5OE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Deprodone Propionate: A Technical Guide to its Mechanism of Action in Glucocorticoid Receptor Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular mechanisms underlying the action of Deprodone Propionate, a synthetic corticosteroid, with a specific focus on its interaction with the glucocorticoid receptor (GR) and the subsequent signaling cascades.

Core Mechanism: Glucocorticoid Receptor Agonism

This compound exerts its anti-inflammatory and immunosuppressive effects by acting as an agonist for the glucocorticoid receptor.[1] The canonical GR signaling pathway, which this compound follows, can be broadly categorized into cytoplasmic and nuclear events.

Cytoplasmic Events:

-

Ligand Binding: In its inactive state, the GR resides in the cytoplasm as part of a multiprotein complex that includes heat shock proteins (HSPs) like Hsp90 and Hsp70.[2] this compound, being a lipophilic molecule, passively diffuses across the cell membrane and binds to the ligand-binding domain (LBD) of the GR.[3][4]

-

Conformational Change and Complex Dissociation: This binding induces a conformational change in the GR, leading to its dissociation from the HSP complex.[1]

-

Nuclear Translocation: The activated ligand-receptor complex then translocates into the nucleus.

Nuclear Events: Genomic Mechanisms

Once in the nucleus, the this compound-GR complex modulates gene expression through two primary genomic mechanisms: transactivation and transrepression.

Transactivation

Transactivation involves the GR complex directly binding to specific DNA sequences known as glucocorticoid response elements (GREs), which are present in the promoter regions of target genes. This interaction typically occurs with GR homodimers. Binding to GREs leads to the upregulation of anti-inflammatory proteins. A key example is the increased synthesis of Annexin A1 (also known as lipocortin-1), which inhibits phospholipase A2, thereby blocking the production of inflammatory mediators like prostaglandins and leukotrienes.

Transrepression

Transrepression is a major mechanism for the anti-inflammatory effects of glucocorticoids. In this process, the activated GR, often as a monomer, does not directly bind to DNA but instead interacts with other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). By binding to these pro-inflammatory transcription factors, the GR inhibits their activity, preventing the expression of inflammatory cytokines (e.g., IL-1, IL-2, IL-6, TNF-α), chemokines, and adhesion molecules.

The dissociation between transactivation and transrepression is a key area of research, as transrepression is linked to the desired anti-inflammatory effects, while transactivation is associated with many of the adverse side effects of glucocorticoids.

Figure 1: this compound's core mechanism of action on the Glucocorticoid Receptor.

Quantitative Data: Receptor Binding Affinity

| Glucocorticoid | Relative Receptor Binding Affinity (RRA) vs. Dexamethasone (RRA=100) |

| Mometasone Furoate | ~2200 |

| Fluticasone Propionate | 1775 - 1800 |

| Budesonide | 935 |

| Beclomethasone Dipropionate | 500 |

| Triamcinolone Acetonide | 180 |

| Dexamethasone | 100 |

| Hydrocortisone | 10 |

This table is for comparative purposes. The exact RRA for this compound would require specific experimental determination.

Experimental Protocols

Glucocorticoid Receptor Binding Assay

This assay determines the relative binding affinity of a compound for the GR.

Objective: To measure the ability of an unlabeled glucocorticoid (e.g., this compound) to compete with a radiolabeled glucocorticoid for binding to the GR.

Methodology:

-

Receptor Preparation: A source of GR is prepared, typically from cytosolic extracts of cultured cells (e.g., human lung cells) or tissues.

-

Competitive Binding: A constant concentration of a radiolabeled glucocorticoid (e.g., [³H]dexamethasone) is incubated with the receptor preparation. Parallel incubations are set up with increasing concentrations of the unlabeled test compound (this compound). A control with a large excess of unlabeled compound is used to determine non-specific binding.

-

Separation: After reaching equilibrium, the receptor-bound radioligand is separated from the free radioligand, often using methods like charcoal adsorption or filtration.

-

Quantification: The radioactivity of the bound fraction is measured using a liquid scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined. This IC50 value is then used to calculate the relative binding affinity.

Figure 2: Workflow for a competitive glucocorticoid receptor binding assay.

Transactivation/Transrepression Reporter Gene Assays

These assays quantify the functional consequences of GR binding.

Objective: To measure the ability of a glucocorticoid to either activate gene expression via GREs (transactivation) or repress the activity of other transcription factors like NF-κB (transrepression).

Methodology:

-

Cell Culture and Transfection: A suitable human cell line (e.g., A549 lung carcinoma cells) is cultured. The cells are transfected with a reporter plasmid containing a reporter gene (e.g., luciferase) under the control of either GREs (for transactivation) or an NF-κB-responsive promoter (for transrepression).

-

Treatment: The transfected cells are treated with various concentrations of the glucocorticoid. For transrepression assays, the cells are also stimulated with an inflammatory agent (e.g., TNF-α or IL-1β) to activate the NF-κB pathway.

-

Lysis and Reporter Measurement: After incubation, the cells are lysed, and the activity of the reporter enzyme is measured (e.g., via luminometry for luciferase).

-

Data Analysis: The reporter activity is analyzed to generate dose-response curves and determine the EC50 (for transactivation) or IC50 (for transrepression).

Figure 3: Logical relationship in transactivation and transrepression reporter assays.

Additional Mechanisms of Action

Beyond the primary genomic pathways, this compound may also exert effects through:

-

Stabilization of lysosomal membranes: This prevents the release of digestive enzymes that can contribute to tissue damage during inflammation.

-

Decreased capillary permeability: This helps to reduce edema or swelling at the site of inflammation.

-

Reduced leukocyte migration: It can interfere with the adherence of leukocytes to the vascular endothelium, thereby limiting their migration to inflamed tissues.

References

An In-depth Technical Guide to the Chemical Synthesis and Purification of Deprodone Propionate for Research Use

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and purification of Deprodone Propionate, a corticosteroid for research applications. The following sections detail a plausible synthetic pathway, including experimental protocols adapted from analogous steroidal transformations, purification methods, and a summary of relevant biological signaling. This document is intended to serve as a foundational resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

This compound is a synthetic glucocorticoid, a class of steroid hormones that play a crucial role in regulating a wide range of physiological processes, including metabolism, immune response, and inflammation. As with other corticosteroids, its biological activity is mediated through the glucocorticoid receptor (GR). Upon binding, the receptor-ligand complex translocates to the nucleus, where it modulates the transcription of target genes, leading to the up-regulation of anti-inflammatory proteins and the down-regulation of pro-inflammatory mediators. This mechanism of action makes this compound a molecule of interest for research into inflammatory and autoimmune conditions.

This guide focuses on a multi-step synthesis starting from a microbially hydroxylated steroid precursor, a common strategy in industrial steroid synthesis that leverages the high selectivity of enzymatic reactions.

Chemical Synthesis of this compound

A feasible synthetic route to this compound begins with 11α-hydroxy-16α,17α-epoxyprogesterone, a precursor obtainable through microbial hydroxylation of 16α,17α-epoxyprogesterone. The synthesis proceeds through five key steps: dehydration to introduce a double bond, epoxidation, formation of a dibromo intermediate, reductive debromination to yield deprodone, and a final propionylation to afford the target compound.

A Chinese patent suggests an overall yield of 60-65% for this entire sequence, with a final product purity exceeding 99.0% as determined by HPLC.

Synthesis Workflow

The overall synthetic workflow is depicted below.

Experimental Protocols

The following protocols are representative methodologies for the key transformations in the synthesis of this compound, based on established procedures for similar steroid substrates. Researchers should optimize these conditions for the specific intermediates involved.

Step 1: Dehydration of 11α-hydroxy-16α,17α-epoxyprogesterone

This step involves the removal of the 11α-hydroxyl group to form a Δ⁹(¹¹)-double bond. A common method for this transformation is the use of a sulfur trioxide-pyridine complex.

-

Procedure:

-

Dissolve the starting material, 11α-hydroxy-16α,17α-epoxyprogesterone, in a suitable organic solvent such as pyridine or a mixture of pyridine and dichloromethane.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of sulfur trioxide pyridine complex in an appropriate solvent, maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure to obtain the crude product, 16α,17α-epoxypregna-4,9(11)-diene-3,20-dione.

-

Step 2: Epoxidation of 16α,17α-epoxypregna-4,9(11)-diene-3,20-dione

The Δ⁹(¹¹)-double bond is then epoxidized, typically using a peroxide reagent under basic conditions.

-

Procedure:

-

Dissolve the dehydrated intermediate in a suitable solvent system, such as a mixture of dichloromethane and methanol.

-

Add a base, such as sodium hydroxide or potassium carbonate, to the solution.

-

Cool the mixture to a low temperature (e.g., -10°C to 0°C).

-

Slowly add an aqueous solution of hydrogen peroxide, keeping the temperature constant.

-

Stir the reaction mixture vigorously for several hours, monitoring by TLC.

-

Once the reaction is complete, quench by adding a reducing agent (e.g., sodium sulfite solution) to destroy excess peroxide.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 9β,11β-epoxy-16α,17α-epoxyprogesterone.

-

Step 3: Formation of the Dibromo Intermediate

The 9β,11β-epoxide ring is opened by reaction with hydrobromic acid to form a bromohydrin, which can then be further brominated.

-

Procedure:

-

Dissolve the epoxy intermediate in a suitable solvent, such as acetic acid or a mixture of dichloromethane and acetic acid.

-

Cool the solution to 0°C.

-

Slowly add a solution of hydrobromic acid in acetic acid or aqueous hydrobromic acid.

-

Stir the reaction at a controlled temperature (e.g., 0°C to room temperature) for a specified time, monitoring the formation of the dibromo intermediate by TLC.

-

Upon completion, pour the reaction mixture into ice water to precipitate the product.

-

Collect the precipitate by filtration, wash with water until the filtrate is neutral, and dry the solid.

-

Step 4: Reductive Debromination to Deprodone

The dibromo intermediate is converted to Deprodone through a reduction reaction that removes the bromine atoms and the 11-hydroxyl group.

-

Procedure:

-

Dissolve the dibromo intermediate in a suitable solvent, such as ethanol or tetrahydrofuran.

-

Add a catalyst, such as active nickel (Raney nickel) or palladium on carbon.

-

In the presence of a base like triethylamine to neutralize the generated HBr, subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

The crude Deprodone can be purified by crystallization from a suitable solvent system.

-

Step 5: Propionylation of Deprodone

The final step is the esterification of the 17α-hydroxyl group of Deprodone to form this compound.

-

Procedure:

-

Dissolve Deprodone in an appropriate organic solvent, such as pyridine or dichloromethane.

-

Add propionic anhydride, and if necessary, a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a base (e.g., 4-dimethylaminopyridine, DMAP).

-

Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with dilute acid (if a basic solvent was used), water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude this compound.

-

Purification and Characterization

Purification of the final product and intermediates is crucial to obtain this compound of high purity for research use.

Purification Techniques

Recrystallization is a common and effective method for purifying solid steroidal compounds. The choice of solvent is critical and should be determined experimentally. A good solvent will dissolve the compound when hot but not when cold. Common solvent systems for corticosteroids include methanol/water, ethanol/water, acetone/hexane, and ethyl acetate/heptane.

-

General Recrystallization Protocol:

-

Dissolve the crude steroid in a minimal amount of a suitable hot solvent.

-

If colored impurities are present, a small amount of activated carbon can be added, and the hot solution is filtered.

-

Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

-

Further cooling in an ice bath can maximize the yield of the crystals.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold solvent.

-

Dry the crystals under vacuum.

-

Column Chromatography on silica gel can also be used for purification, especially for separating mixtures that are difficult to resolve by recrystallization. The eluent system will depend on the polarity of the compounds being separated and should be determined by TLC analysis.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

| Analytical Technique | Expected Information |

| High-Performance Liquid Chromatography (HPLC) | Purity of the final product and intermediates. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation through the analysis of ¹H and ¹³C chemical shifts and coupling constants. |

| Mass Spectrometry (MS) | Determination of the molecular weight and fragmentation pattern to confirm the structure. |

| Infrared (IR) Spectroscopy | Identification of key functional groups (e.g., carbonyls, hydroxyls, esters). |

Biological Context: Glucocorticoid Receptor Signaling

This compound, as a glucocorticoid, exerts its effects by binding to the glucocorticoid receptor (GR). The following diagram illustrates the classical genomic signaling pathway of glucocorticoids.

Upon entering the cell, this compound binds to the GR, which is located in the cytoplasm in a complex with heat shock proteins (HSPs). This binding causes the dissociation of the HSPs and the activation of the GR. The activated GR then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction modulates gene transcription, leading to the synthesis of anti-inflammatory proteins and the repression of pro-inflammatory cytokines.

Conclusion

This technical guide has outlined a comprehensive approach to the synthesis and purification of this compound for research purposes. By providing a plausible multi-step synthetic route with representative experimental protocols, along with information on purification and characterization, this document aims to equip researchers with the foundational knowledge required to produce this valuable corticosteroid for their studies. The successful synthesis and purification of high-purity this compound will enable further investigation into its biological activities and therapeutic potential.

Physicochemical Properties of Deprodone Propionate: A Technical Guide for Formulation Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deprodone propionate is a potent synthetic corticosteroid utilized primarily in topical formulations for its anti-inflammatory and immunosuppressive properties.[1] A comprehensive understanding of its physicochemical characteristics is paramount for the rational design and development of stable, effective, and patient-compliant drug products. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, complete with experimental protocols and visual representations of its mechanism of action and analytical workflows.

Core Physicochemical Properties

A summary of the key physicochemical parameters of this compound is presented below. These properties are critical for predicting its behavior in various formulation matrices and biological systems.

| Property | Value | Reference |

| Chemical Name | [(8S,9S,10R,11S,13S,14S,17R)-17-acetyl-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate | [2] |

| CAS Number | 20424-00-4 | [1][3] |

| Molecular Formula | C₂₄H₃₂O₅ | [4] |

| Molecular Weight | 400.5 g/mol | |

| Appearance | White solid | |

| Melting Point | 227–229°C | |

| pKa | 14.09 ± 0.70 | |

| LogP (Computed) | 3.6 | |

| Solubility | DMSO: 250 mg/mL (624.20 mM) (requires sonication) Corn Oil: ≥ 2.08 mg/mL (5.19 mM) 10% DMSO >> 90% (20% SBE-β-CD in saline): ≥ 2.08 mg/mL (5.19 mM) | |

| Stability | Stable in powder form at -20°C for up to 3 years. In solvent, stable at -80°C for up to 1 year. Formulations are physicochemically stable. |

Mechanism of Action: Glucocorticoid Receptor Signaling

This compound exerts its pharmacological effects by acting as an agonist for the glucocorticoid receptor (GR). Upon binding, the receptor-ligand complex translocates to the nucleus, where it modulates the transcription of target genes, leading to the suppression of inflammatory responses.

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are based on standard pharmaceutical analysis techniques.

Melting Point Determination (Capillary Method)

This method is used to determine the temperature at which the solid-phase transitions to a liquid.

Protocol:

-

Sample Preparation: A small amount of finely powdered and dried this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus. The starting temperature is set to a value below the expected melting point.

-

Heating: The sample is heated at a controlled rate, typically 1°C per minute, near the expected melting point.

-

Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded to define the melting range.

pKa Determination (Potentiometric Titration)

This protocol determines the acid dissociation constant, which is crucial for predicting the ionization state of the molecule at different pH values.

References

Deprodone Propionate: A Technical Guide to its Role in Suppressing Pro-inflammatory Cytokine Expression

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deprodone Propionate is a potent synthetic glucocorticoid utilized primarily in dermatology for its anti-inflammatory and immunosuppressive properties. This technical guide delves into the molecular mechanisms by which this compound is understood to suppress the expression of pro-inflammatory cytokines, a key aspect of its therapeutic efficacy. While specific quantitative data for this compound's direct impact on cytokine inhibition are not extensively available in public literature, this document outlines the well-established pathways for corticosteroids and provides detailed experimental protocols for evaluating such effects. The primary mechanism of action involves the binding of this compound to the glucocorticoid receptor (GR), leading to the downstream modulation of gene transcription, particularly the inhibition of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB). This guide will serve as a comprehensive resource for researchers seeking to understand and investigate the anti-inflammatory actions of this compound.

Introduction

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a hallmark of numerous diseases. Pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6), are pivotal mediators of the inflammatory cascade. Glucocorticoids are a class of steroid hormones that are highly effective in attenuating inflammation, and synthetic glucocorticoids like this compound have been developed to harness these effects for therapeutic purposes. Developed by Torii Pharmaceutical Co., Ltd. in Japan, this compound is classified as a "strong" topical corticosteroid and is commonly used in the form of plasters for treating inflammatory skin conditions like keloids and hypertrophic scars. Its clinical effectiveness is largely attributed to its ability to suppress local inflammation and inhibit fibroblast proliferation.

Mechanism of Action: Glucocorticoid Receptor-Mediated Gene Regulation

The anti-inflammatory effects of this compound are mediated through its interaction with the glucocorticoid receptor (GR). The general mechanism is as follows:

-

Cellular Entry and Receptor Binding: Being lipophilic, this compound diffuses across the cell membrane and binds to the GR located in the cytoplasm, which is in a complex with heat shock proteins (HSPs).

-

Conformational Change and Nuclear Translocation: Upon binding, the GR undergoes a conformational change, dissociates from the HSPs, and translocates into the nucleus.

-

Modulation of Gene Expression: In the nucleus, the activated GR dimer can modulate gene expression through two primary mechanisms:

-

Transactivation: The GR dimer binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins like Lipocortin-1 (Annexin A1).

-

Transrepression: This is the primary mechanism for the suppression of pro-inflammatory cytokines. The activated GR monomer can interfere with the activity of pro-inflammatory transcription factors, most notably NF-κB and Activator Protein-1 (AP-1). This interference can occur through direct protein-protein interaction, preventing these factors from binding to their DNA response elements, or by competing for limited co-activator proteins.

-

Suppression of Pro-inflammatory Cytokine Signaling Pathways

The inhibition of the NF-κB signaling pathway is a cornerstone of the anti-inflammatory action of glucocorticoids like this compound.

Inhibition of the NF-κB Pathway

NF-κB is a master regulator of the inflammatory response, controlling the transcription of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules.

-

Increased Synthesis of IκBα: Activated GR can bind to GREs in the promoter of the gene encoding IκBα (Inhibitor of NF-κB alpha), leading to its increased synthesis. IκBα binds to NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of pro-inflammatory gene transcription.

-

Direct Interaction with NF-κB: The activated GR can directly bind to the p65 subunit of NF-κB, thereby inhibiting its transcriptional activity.

Deprodone Propionate: A Technical Guide on Molecular Structure and Activity Relationships

Introduction

Deprodone propionate is a potent, synthetic, non-halogenated corticosteroid developed for topical applications.[1] It is recognized for its significant anti-inflammatory, immunosuppressive, and anti-fibrotic properties.[2][3] Marketed under the brand name Eclar®, particularly as a plaster or tape formulation, it has become a first-line therapy in Japan for managing inflammatory skin disorders, hypertrophic scars, and keloids.[2][4] This guide provides an in-depth analysis of its molecular structure, physicochemical characteristics, mechanism of action, and the structure-activity relationships that define its therapeutic profile. It is intended for researchers, scientists, and professionals in the field of drug development.

Molecular Structure and Physicochemical Properties

This compound (CAS 20424-00-4) is a derivative of prednisolone, characterized by two key structural modifications: esterification with propionic acid at the 17α-position and deoxidation at the 21-position. These changes significantly enhance its lipophilicity, facilitating deeper dermal penetration, which is crucial for its topical efficacy, especially in treating fibrotic tissues like keloids.

The chemical name for this compound is [(8S,9S,10R,11S,13S,14S,17R)-17-acetyl-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate. Its molecular formula is C24H32O5, with a molecular weight of 400.51 g/mol .

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

|---|---|---|

| Molecular Formula | C24H32O5 | |

| Molecular Weight | 400.51 g/mol | |

| CAS Number | 20424-00-4 | |

| Appearance | White to off-white or yellow powder | |

| Melting Point | 227-229 °C | |

| Solubility | Very soluble in chloroform; poorly soluble in ether; insoluble in water; 250 mg/mL in DMSO |

| Storage Temperature | -20°C | |

Mechanism of Action

As a corticosteroid, the primary mechanism of action for this compound is its function as a glucocorticoid receptor (GR) agonist. The process initiates with the binding of the molecule to GRs located in the cytoplasm of target cells, which triggers a cascade of molecular events.

-

Receptor Binding and Translocation : In its inactive state, the GR resides in the cytoplasm within a multiprotein complex. This compound, due to its lipophilic nature, diffuses across the cell membrane and binds to the GR, causing a conformational change. This leads to the dissociation of chaperone proteins and the formation of a receptor-steroid complex. This activated complex then translocates into the nucleus.

-

Genomic Regulation : Once in the nucleus, the GR-steroid complex binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs). This interaction modulates gene transcription in two primary ways:

-

Transactivation : The complex upregulates the transcription of anti-inflammatory genes. A key example is the increased production of Annexin A1 (also known as Lipocortin-1), a potent inhibitor of phospholipase A2 (PLA2).

-

Transrepression : The complex suppresses the activity of pro-inflammatory transcription factors such as NF-κB and AP-1. This leads to the decreased synthesis and release of pro-inflammatory cytokines like interleukins (IL-1, IL-2, IL-6) and tumor necrosis factor-alpha (TNF-α).

-

Pharmacological Activity and Structure-Activity Relationship (SAR)

The potent therapeutic effects of this compound stem directly from its unique molecular structure. The prednisolone backbone provides the fundamental corticosteroid activity, while the specific modifications at the C17 and C21 positions fine-tune its potency, penetration, and safety profile.

Key Pharmacological Effects:

-

Anti-inflammatory Action : By inhibiting PLA2 via Annexin A1, this compound blocks the arachidonic acid cascade, thereby preventing the synthesis of prostaglandins and leukotrienes, which are key mediators of inflammation. It also stabilizes lysosomal membranes, preventing the release of damaging enzymes, and reduces capillary permeability and vasodilation to limit edema.

-

Immunosuppressive Action : The compound effectively suppresses the immune response by inhibiting the production of pro-inflammatory cytokines (TNF-α, IL-1, IL-6) and interfering with the migration and function of leukocytes at the site of inflammation.

-

Anti-fibrotic Action : A significant application of this compound is in the management of hypertrophic scars and keloids. It achieves this by inhibiting fibroblast proliferation and attenuating the synthesis of collagen I and III by 40-60% in keloid-derived fibroblasts. This is partly mediated by the downregulation of transforming growth factor-beta 1 (TGF-β1), a key cytokine in fibrosis.

Structure-Activity Relationship Analysis

The efficacy of this compound is a direct result of rational drug design, building upon the foundational steroid structure.

Table 2: Structure-Activity Relationship (SAR) of this compound

| Structural Feature | Contribution to Activity | References |

|---|---|---|

| Prednisolone Skeleton | Provides the core glucocorticoid scaffold necessary for GR binding and activation. The Δ1-double bond enhances glucocorticoid potency over mineralocorticoid activity. | |

| 17α-Propionate Ester | Increases lipophilicity, which enhances dermal penetration and prolongs the drug's residency time in the skin. This esterification is a key factor in its high topical potency. | |

| Deoxidation at C21 | The absence of the 21-hydroxyl group is a critical modification. It is thought to facilitate rapid metabolism upon systemic absorption, potentially reducing the risk of systemic side effects. | |

| 11β-Hydroxyl Group | Essential for binding to the glucocorticoid receptor and for potent anti-inflammatory activity. |

| Non-halogenated Structure | The lack of halogen atoms (e.g., fluorine) is associated with a reduced incidence of local side effects like skin atrophy and telangiectasia compared to halogenated steroids. | |

Experimental Protocols

The characterization of corticosteroids like this compound involves a series of standardized in vitro and in vivo assays to determine receptor affinity, functional activity, and anti-inflammatory potency.

Glucocorticoid Receptor (GR) Binding Assay

This assay quantifies the affinity of a compound for the GR. A common method is the competitive binding assay using a fluorescently labeled glucocorticoid tracer.

-

Principle : The assay measures the displacement of a high-affinity fluorescent GR ligand (tracer) by the unlabeled test compound (this compound). The decrease in fluorescence polarization (FP) is proportional to the amount of tracer displaced, allowing for the calculation of the binding affinity (Ki).

-

Methodology :

-

Reagent Preparation : Prepare serial dilutions of this compound. Prepare working solutions of purified GR protein and a fluorescent glucocorticoid tracer (e.g., a dexamethasone analog) in assay buffer.

-

Assay Execution : In a 384-well plate, add the serially diluted this compound. Add the fluorescent tracer to all wells, followed by the GR protein solution to initiate the binding reaction.

-

Incubation : Incubate the plate for a defined period (e.g., 2-4 hours) at room temperature to reach equilibrium.

-

Data Acquisition : Measure the fluorescence polarization of each well using a suitable plate reader.

-

Data Analysis : Plot the FP values against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, from which the Ki can be calculated.

-

In Vitro Functional Assay: NF-κB Reporter Gene Assay

This assay measures the ability of a corticosteroid to suppress the activity of the pro-inflammatory transcription factor NF-κB.

-

Principle : Cells are transiently transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element. When the cells are stimulated (e.g., with TNF-α), NF-κB is activated and drives luciferase expression. A potent corticosteroid will suppress this activation, leading to a decrease in the luciferase signal.

-

Methodology :

-

Cell Culture & Transfection : Culture a suitable cell line (e.g., HEK293 or A549) and transfect with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Treatment : Treat the transfected cells with varying concentrations of this compound for 1-2 hours.

-

Stimulation : Stimulate the cells with an NF-κB activator (e.g., TNF-α or IL-1β) for 6-8 hours.

-

Cell Lysis & Luciferase Assay : Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer.

-

Data Analysis : Normalize the firefly luciferase activity to the Renilla activity. Calculate the percentage inhibition of NF-κB activity for each concentration of this compound and determine the IC50 value.

-

In Vivo Anti-inflammatory Assay: Croton Oil-Induced Ear Edema in Mice

This is a standard animal model to assess the topical anti-inflammatory potency of a compound.

-

Principle : Croton oil is a potent irritant that, when applied to a mouse's ear, induces a strong inflammatory response characterized by edema (swelling). The ability of a topically applied corticosteroid to reduce this swelling is a measure of its anti-inflammatory activity.

-

Methodology :

-

Animal Groups : Divide mice into several groups: a control group (vehicle only), a positive control group (a known corticosteroid like indomethacin), and test groups receiving different doses of this compound.

-

Application : Prepare solutions of croton oil in a suitable vehicle (e.g., acetone). Prepare the test compounds in the same croton oil solution. Apply a fixed volume of the respective solution to the inner surface of the right ear of each mouse. The left ear remains untreated.

-

Inflammation Period : Allow the inflammation to develop over a period of 4-6 hours.

-

Measurement : Sacrifice the animals and, using a standard-sized punch, remove a disc from both the treated (right) and untreated (left) ears.

-

Data Analysis : Weigh the ear punches immediately. The difference in weight between the right and left ear punches is the measure of edema. Calculate the percentage inhibition of edema for each test group compared to the control group.

-

This compound is a highly effective topical corticosteroid whose potent anti-inflammatory and anti-fibrotic activities are derived from rational structural modifications to the prednisolone backbone. The 17α-propionate ester enhances its lipophilicity and topical potency, while the deoxidation at the 21-position and its non-halogenated nature contribute to a favorable safety profile. Its mechanism of action, centered on glucocorticoid receptor agonism, leads to the broad suppression of inflammatory and fibrotic pathways. This combination of high efficacy and safety, particularly in its plaster formulation, makes this compound a valuable therapeutic agent in dermatology, especially for the management of challenging conditions like keloids and hypertrophic scars.

References

- 1. Effective Treatment of an Aggressive Chest Wall Keloid in a Woman Using this compound Plaster without Surgery, Radiotherapy, or Injection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 20424-00-4 | Benchchem [benchchem.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

Understanding the Immunosuppressive Pathways Activated by Deprodone Propionate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deprodone propionate is a potent synthetic corticosteroid utilized primarily in dermatology for its significant anti-inflammatory and immunosuppressive properties. This technical guide delineates the core mechanisms through which this compound exerts its effects, focusing on the molecular signaling pathways it modulates. By acting as a potent agonist for the glucocorticoid receptor (GR), this compound initiates a cascade of genomic and non-genomic events that collectively suppress the immune response. This document provides a comprehensive overview of its interaction with the GR, subsequent nuclear translocation, and the downstream modulation of key transcription factors, including Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). Furthermore, its role in modulating the Transforming Growth Factor-beta (TGF-β) signaling pathway, particularly relevant in the treatment of fibroproliferative disorders like keloids and hypertrophic scars, is detailed. This guide synthesizes available data, presents it in a structured format, and includes detailed experimental protocols and visual diagrams to facilitate a deeper understanding of the pharmacology of this compound.

Introduction

This compound is a high-potency topical corticosteroid developed for the management of various inflammatory skin conditions. Its efficacy stems from its ability to potently suppress the local immune and inflammatory responses. Understanding the intricate molecular pathways activated by this compound is crucial for its optimal therapeutic use and for the development of novel anti-inflammatory agents. This guide provides an in-depth exploration of these pathways.

Glucocorticoid Receptor Binding and Activation

The primary mechanism of action for this compound, like all corticosteroids, is its binding to and activation of the glucocorticoid receptor (GR). The GR is a member of the nuclear receptor superfamily of ligand-inducible transcription factors and is ubiquitously expressed in almost all human cells.

Glucocorticoid Receptor Binding Affinity

Table 1: Comparative Glucocorticoid Receptor Binding Affinity

| Glucocorticoid | Relative Binding Affinity (RBA) vs. Dexamethasone |

| Dexamethasone | 100 |

| Clobetasol Propionate | 1800 |

| Betamethasone Dipropionate | 1300 |

| Fluticasone Propionate | 1800 |

| Budesonide | 800 |

| Triamcinolone Acetonide | 190 |

| Hydrocortisone | 10 |

This table presents generalized RBA values compiled from various sources. Actual values can vary depending on the assay conditions. Data for Clobetasol Propionate and Betamethasone Dipropionate are included to provide a likely range for this compound's potency.

Signaling Pathways Modulated by this compound

Upon binding to this compound, the GR undergoes a conformational change, dissociates from a multiprotein chaperone complex (including Hsp90 and Hsp70), and translocates to the nucleus. Inside the nucleus, the activated GR-ligand complex modulates gene expression through several mechanisms.

Glucocorticoid Receptor Signaling Cascade

The activated GR complex can either directly bind to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes (transactivation) or interact with other transcription factors to repress their activity (transrepression).

Inhibition of NF-κB and AP-1 Signaling

A major component of the immunosuppressive action of this compound is the inhibition of the pro-inflammatory transcription factors NF-κB and AP-1.

-

NF-κB (Nuclear Factor-kappa B): This transcription factor is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules. The activated GR can inhibit NF-κB signaling through multiple mechanisms:

-

Increased IκBα expression: The GR can directly bind to a GRE in the promoter of the gene encoding IκBα, the inhibitor of NF-κB. Increased IκBα protein levels lead to the sequestration of NF-κB in the cytoplasm, preventing its nuclear translocation and activity.

-

Direct protein-protein interaction: The activated GR can directly bind to the p65 subunit of NF-κB, preventing it from binding to its target DNA sequences.

-

-

AP-1 (Activator Protein-1): This transcription factor, composed of proteins from the Jun and Fos families, is activated by various stimuli, including cytokines and growth factors, and regulates the expression of genes involved in inflammation and cell proliferation. The activated GR can physically interact with c-Jun and c-Fos, thereby inhibiting the transcriptional activity of AP-1.

Modulation of TGF-β Signaling

This compound's efficacy in treating keloids and hypertrophic scars is partly attributed to its modulation of the TGF-β signaling pathway. TGF-β is a potent profibrotic cytokine that stimulates fibroblast proliferation and extracellular matrix (ECM) deposition. Corticosteroids can interfere with this pathway by:

-

Downregulating TGF-β receptor expression: Reducing the cellular response to TGF-β.

-

Inhibiting Smad phosphorylation: The Smad proteins (Smad2 and Smad3) are key intracellular mediators of TGF-β signaling. Corticosteroids can inhibit their phosphorylation, thereby preventing their nuclear translocation and subsequent activation of profibrotic genes.

Quantitative Effects on Immunological Markers

While specific quantitative data for this compound is limited, the expected effects based on its classification as a potent corticosteroid are summarized in Table 2. These effects are typically measured in in vitro cell-based assays using immune cells or fibroblasts.

Table 2: Expected Quantitative Effects of this compound on Immunological Markers

| Parameter | Cell Type | Expected Effect | Method of Measurement |

| Pro-inflammatory Cytokine Production | |||

| TNF-α | Macrophages, T-cells | Potent Inhibition | ELISA, qPCR |

| IL-1β | Macrophages | Potent Inhibition | ELISA, qPCR |

| IL-6 | Macrophages, Fibroblasts | Potent Inhibition | ELISA, qPCR |

| T-cell Proliferation | T-cells | Inhibition | [³H]-thymidine incorporation, CFSE dilution assay |

| Fibroblast Proliferation | Dermal Fibroblasts | Inhibition | Cell counting, MTT assay |

| Extracellular Matrix Production | Dermal Fibroblasts | Inhibition of Collagen I & III | Western Blot, qPCR, Sircol assay |

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the immunosuppressive effects of corticosteroids like this compound.

Glucocorticoid Receptor Binding Assay (Radioligand Competition Assay)

Objective: To determine the binding affinity of this compound for the glucocorticoid receptor.

Methodology:

-

Preparation of Cytosol: Prepare a cytosolic fraction containing GR from a suitable cell line (e.g., human A549 lung carcinoma cells) or tissue.

-

Incubation: Incubate a constant concentration of a radiolabeled glucocorticoid (e.g., [³H]-dexamethasone) with the cytosolic preparation in the presence of increasing concentrations of unlabeled this compound.

-

Separation: After reaching equilibrium, separate the receptor-bound from the free radioligand using a method such as dextran-coated charcoal adsorption or filtration.

-

Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of this compound. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

GR Nuclear Translocation Assay (Immunofluorescence)

Objective: To visualize the ligand-induced translocation of the GR from the cytoplasm to the nucleus.

Methodology:

-

Cell Culture and Treatment: Culture a suitable cell line (e.g., HeLa cells) on coverslips. Treat the cells with this compound at various concentrations and for different time points.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.

-

Immunostaining: Incubate the cells with a primary antibody specific for the GR, followed by a fluorescently labeled secondary antibody.

-

Nuclear Staining: Counterstain the nuclei with a DNA dye such as DAPI.

-

Microscopy: Visualize the subcellular localization of the GR using a fluorescence microscope.

NF-κB Reporter Assay

Objective: To quantify the inhibitory effect of this compound on NF-κB transcriptional activity.

Methodology:

-

Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T cells) with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Pre-treatment: Pre-treat the transfected cells with various concentrations of this compound for a specified time.

-

Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α or lipopolysaccharide (LPS).

-

Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition of NF-κB activity by this compound compared to the stimulated control.

Conclusion

This compound is a potent immunosuppressive agent that functions through the activation of the glucocorticoid receptor. Its therapeutic efficacy in inflammatory skin diseases is a result of its ability to profoundly modulate key signaling pathways, primarily by inhibiting the pro-inflammatory transcription factors NF-κB and AP-1, and by interfering with the profibrotic TGF-β pathway. While specific quantitative pharmacological data for this compound remains limited in publicly accessible literature, its classification as a high-potency corticosteroid suggests a strong interaction with these pathways, leading to a robust anti-inflammatory and anti-fibrotic response. Further research providing direct quantitative comparisons of this compound with other corticosteroids will be invaluable for a more precise understanding of its pharmacological profile. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers in the field of dermatology and drug development.

Preliminary Investigation into Deprodone Propionate's Therapeutic Potential: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deprodone propionate is a potent synthetic corticosteroid that has demonstrated significant therapeutic potential, particularly in the realm of dermatology. This technical guide provides a comprehensive overview of its mechanism of action, preclinical and clinical findings, and its primary application in the management of inflammatory skin disorders such as hypertrophic scars and keloids. This document synthesizes available data to offer a detailed resource for researchers and professionals involved in drug development, highlighting both the established efficacy and areas requiring further investigation.

Introduction

This compound is a glucocorticoid receptor agonist developed for topical administration.[1] Its primary therapeutic application lies in the treatment of inflammatory skin conditions, with a notable efficacy in managing keloids and hypertrophic scars.[1] The formulation of this compound into a plaster allows for targeted and sustained delivery of the active pharmaceutical ingredient, enhancing its therapeutic effect.[1] This guide will delve into the molecular mechanisms, summarize key experimental data, and provide an understanding of its therapeutic utility.

Mechanism of Action

The binding of this compound to the cytosolic GR initiates a cascade of molecular events:

-

Translocation and Gene Regulation: The activated GR-ligand complex translocates to the nucleus, where it binds to glucocorticoid response elements (GREs) on the DNA. This interaction modulates the transcription of a wide array of genes, leading to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory mediators.

-

Anti-inflammatory Effects: A key mechanism is the suppression of pro-inflammatory cytokines and chemokines. This is achieved, in part, through the inhibition of transcription factors such as NF-κB and AP-1.

-

Anti-fibrotic Effects: In the context of keloids and hypertrophic scars, this compound is believed to exert its anti-fibrotic effects by interfering with the Transforming Growth Factor-β (TGF-β)/Smad signaling pathway. This pathway is a critical driver of fibroblast proliferation and excessive collagen deposition, which are hallmarks of keloidal scarring. By modulating this pathway, this compound can help to reduce the overproduction of extracellular matrix components.

Signaling Pathway Diagram

Caption: this compound's dual mechanism of action.

Preclinical Data

Detailed preclinical data for this compound, including dose-response curves and IC50 values, are not extensively available in published literature. However, its classification as a potent corticosteroid is based on its observed clinical efficacy. Preclinical studies for similar potent corticosteroids typically involve in vitro and in vivo models to assess anti-inflammatory and anti-proliferative activities.

In Vitro Studies

Standard in vitro assays for evaluating the therapeutic potential of corticosteroids like this compound include:

-

Receptor Binding Assays: To determine the binding affinity (Ki or IC50) for the glucocorticoid receptor.

-

Fibroblast Proliferation Assays: To assess the anti-proliferative effects on keloid-derived fibroblasts.

-

Collagen Synthesis Assays: To quantify the reduction in collagen I and III production by fibroblasts.

-

Cytokine Release Assays: To measure the inhibition of pro-inflammatory cytokine (e.g., IL-6, IL-8) release from various cell types.

In Vivo Studies

Animal models are utilized to evaluate the efficacy and safety of topical corticosteroids. While specific animal study data for this compound is limited, general models include:

-

Wound Healing Models: In rodents to assess the effect on scar formation and collagen deposition.

-

Inflammatory Models: Such as croton oil-induced ear edema in mice to quantify anti-inflammatory potency.

Clinical Data

The primary clinical application of this compound is in the treatment of hypertrophic scars and keloids, often utilizing a plaster formulation for targeted delivery.

Efficacy in Scar Treatment

A comparative study has shown this compound plaster to be more effective than fludroxycortide tape in improving scar maturation in adults. In one observational study, 70.8% of adult patients who were unresponsive to fludroxycortide tape showed improvement after switching to this compound plaster.

| Treatment Group | Patient Population | Outcome |

| This compound Plaster | Adults with hypertrophic scars/keloids unresponsive to fludroxycortide | 70.8% showed improvement after 1 year |

| Fludroxycortide Tape | Adults with hypertrophic scars/keloids | 20% showed improvement after 1 year |

| Fludroxycortide Tape | Pediatric patients with hypertrophic scars/keloids | 80% showed improvement after 1 year |

Safety and Tolerability

Topical corticosteroids can be associated with local side effects such as skin atrophy, telangiectasia, and contact dermatitis. The plaster formulation of this compound is reported to have a lower incidence of contact dermatitis (0.55%) compared to fludroxycortide tape (16.7%).

| Adverse Event | This compound Plaster | Fludroxycortide Tape |

| Contact Dermatitis | 0.55% | 16.7% |

Experimental Protocols

Detailed experimental protocols for the cited clinical studies on this compound are not publicly available. However, this section provides a general framework for key experimental methodologies relevant to the evaluation of topical corticosteroids.

Glucocorticoid Receptor Binding Assay (General Protocol)

This protocol outlines a competitive binding assay to determine the affinity of a test compound for the glucocorticoid receptor.

Caption: Workflow for a glucocorticoid receptor binding assay.

In Vitro Fibroblast Collagen Synthesis Assay (General Protocol)

This protocol describes a method to assess the effect of a test compound on collagen production by fibroblasts.

Caption: Workflow for an in vitro collagen synthesis assay.

Discussion and Future Directions

This compound is a valuable therapeutic agent for the management of hypertrophic scars and keloids, demonstrating superior efficacy in some patient populations compared to other topical corticosteroids. Its mechanism of action via glucocorticoid receptor agonism and subsequent modulation of inflammatory and fibrotic pathways provides a strong rationale for its clinical use.

However, a notable gap exists in the publicly available, detailed preclinical data for this compound. To further solidify its therapeutic profile and guide future drug development, the following areas warrant further investigation:

-

Quantitative Preclinical Studies: Comprehensive dose-response studies, determination of glucocorticoid receptor binding affinity (Ki), and detailed pharmacokinetic and pharmacodynamic profiling would provide a more complete understanding of its pharmacological properties.

-

Head-to-Head Clinical Trials: Well-controlled, randomized clinical trials directly comparing the efficacy and safety of this compound plaster with other first-line treatments for keloids, such as intralesional corticosteroid injections, would be highly valuable.

-

Exploration of Broader Applications: Given its potent anti-inflammatory and anti-fibrotic properties, investigating the potential of this compound in other fibrotic and inflammatory skin diseases could expand its therapeutic applications.

Conclusion

This compound is a potent topical corticosteroid with established efficacy in the treatment of hypertrophic scars and keloids. Its favorable safety profile, particularly the low incidence of contact dermatitis with the plaster formulation, makes it a compelling therapeutic option. While further research is needed to fully elucidate its preclinical pharmacological profile, the existing clinical evidence strongly supports its continued use and further investigation in the field of dermatology and drug development.

References

The Pharmacodynamics of Deprodone Propionate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deprodone propionate is a potent synthetic corticosteroid utilized primarily in the topical treatment of inflammatory dermatoses, with notable efficacy in the management of hypertrophic scars and keloids. Its pharmacodynamic effects are mediated through its high affinity for the glucocorticoid receptor (GR), leading to the modulation of gene expression and subsequent suppression of inflammatory and fibrotic processes. This technical guide provides an in-depth exploration of the core pharmacodynamics of this compound, detailing its mechanism of action, key experimental data, and relevant signaling pathways. While specific quantitative data for this compound is limited in publicly available literature, this guide synthesizes the existing information and provides context with data from other potent corticosteroids.

Introduction

This compound is a corticosteroid characterized by a propionate ester at the 17-position of the deprodone molecule. This structural modification enhances its lipophilicity and potency, facilitating its penetration into the skin. As a member of the glucocorticoid class of drugs, its primary mechanism of action involves binding to and activating the intracellular glucocorticoid receptor. This interaction initiates a cascade of molecular events that ultimately result in the observed anti-inflammatory, immunosuppressive, and anti-fibrotic effects. In Japan, this compound plaster is considered a high-potency (Group I or II) preparation and is a first-line therapy for the management of hypertrophic scars and keloids[1][2].

Mechanism of Action: Glucocorticoid Receptor Agonism

The pharmacological activity of this compound is initiated by its binding to the glucocorticoid receptor, a member of the nuclear receptor superfamily of ligand-activated transcription factors[3].

Glucocorticoid Receptor Binding and Activation

Upon diffusing across the cell membrane, this compound binds to the ligand-binding domain of the GR, which resides in the cytoplasm in an inactive complex with heat shock proteins (HSPs) and other chaperones. Ligand binding induces a conformational change in the GR, leading to the dissociation of the associated proteins. This unmasking of the nuclear localization signal allows the activated GR-ligand complex to translocate into the nucleus.

Regulation of Gene Transcription

Within the nucleus, the activated GR dimerizes and interacts with specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction can lead to:

-

Transactivation: The GR dimer recruits coactivator proteins to the promoter region, enhancing the transcription of anti-inflammatory genes. A key example is the upregulation of annexin A1 (lipocortin-1), which inhibits phospholipase A2, a critical enzyme in the arachidonic acid cascade that produces pro-inflammatory mediators like prostaglandins and leukotrienes[3].

-

Transrepression: The activated GR can also repress the expression of pro-inflammatory genes by interfering with the activity of other transcription factors, most notably nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This is a crucial mechanism for its anti-inflammatory effects.

Key Pharmacodynamic Effects & Experimental Data

Glucocorticoid Receptor Binding Affinity

| Compound | Relative Binding Affinity (RBA) vs. Dexamethasone (=100) | Reference |

| This compound | Data not available | |

| Mometasone Furoate | 2244 | |

| Fluticasone Propionate | 1775 | |

| Budesonide | 855 | |

| Clobetasol Propionate | >100 (Potent) | |

| Dexamethasone | 100 |

Experimental Protocol: Glucocorticoid Receptor (GR) Competitive Binding Assay

-

Objective: To determine the relative binding affinity of a test corticosteroid for the GR.

-

Methodology:

-

Receptor Preparation: A source of GR is prepared, typically from a cell line expressing the receptor or from tissue homogenates.

-

Competitive Binding: A constant concentration of a radiolabeled glucocorticoid (e.g., [³H]dexamethasone) is incubated with the GR preparation in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).

-

Equilibration: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation: The receptor-bound radioligand is separated from the free radioligand, often using methods like dextran-coated charcoal or filter binding assays.

-

Quantification: The amount of bound radioactivity is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. This value can be used to calculate the binding affinity (Ki).

-

Anti-inflammatory Effects

This compound exerts potent anti-inflammatory effects through multiple mechanisms.

A primary anti-inflammatory action of corticosteroids is the suppression of pro-inflammatory cytokine production, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), and interleukin-6 (IL-6). This is largely achieved through the transrepression of NF-κB.

| Parameter | This compound | Comparative Corticosteroids (Example) | Reference |

| IC50 for TNF-α Inhibition | Data not available | Dexamethasone: ~1-10 nM (cell type dependent) | |

| IC50 for IL-6 Inhibition | Data not available | Dexamethasone: ~1-10 nM (cell type dependent) |

Experimental Protocol: Cytokine Inhibition Assay (ELISA)

-

Objective: To quantify the inhibition of pro-inflammatory cytokine secretion by this compound.

-

Methodology:

-

Cell Culture: Immune cells (e.g., peripheral blood mononuclear cells, macrophages, or a relevant cell line) are cultured.

-

Treatment: Cells are pre-treated with varying concentrations of this compound for a specified period.

-

Stimulation: An inflammatory stimulus (e.g., lipopolysaccharide - LPS) is added to induce cytokine production.

-

Supernatant Collection: After an incubation period, the cell culture supernatant is collected.

-

ELISA: The concentration of the target cytokine (e.g., TNF-α, IL-6) in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The percentage of cytokine inhibition at each concentration of this compound is calculated, and the IC50 value is determined.

-

The NF-κB signaling pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB and the translocation of NF-κB to the nucleus, where it induces the transcription of inflammatory genes. Glucocorticoids, through the activated GR, can interfere with this pathway in two main ways: by increasing the expression of IκBα, which enhances the sequestration of NF-κB in the cytoplasm, and by direct protein-protein interaction with NF-κB subunits, preventing their transcriptional activity.

Anti-fibrotic Effects

The efficacy of this compound in treating hypertrophic scars and keloids stems from its anti-fibrotic properties.

Hypertrophic scars and keloids are characterized by excessive fibroblast proliferation. Corticosteroids can inhibit the proliferation of these cells, thereby reducing the cellularity of the scar tissue.

| Parameter | This compound | Comparative Corticosteroids (Example) | Reference |

| IC50 for Fibroblast Proliferation Inhibition | Data not available | Dexamethasone: Varies with cell line and conditions |

Experimental Protocol: Fibroblast Proliferation Assay

-

Objective: To determine the effect of this compound on the proliferation of dermal fibroblasts.

-

Methodology:

-

Cell Seeding: Human dermal fibroblasts are seeded in a multi-well plate.

-

Treatment: After cell attachment, the culture medium is replaced with medium containing various concentrations of this compound.

-

Incubation: The cells are incubated for a period of time (e.g., 24-72 hours).

-

Proliferation Assessment: Cell proliferation is measured using methods such as:

-

Direct Cell Counting: Using a hemocytometer or automated cell counter.

-

Metabolic Assays: Such as the MTT or WST-1 assay, which measure mitochondrial activity as an indicator of cell viability and proliferation.

-

DNA Synthesis Assays: Such as the BrdU incorporation assay.

-

-

Data Analysis: The percentage of inhibition of proliferation is calculated for each concentration, and the IC50 value is determined.

-

Excessive deposition of extracellular matrix, primarily collagen, is a hallmark of hypertrophic scars and keloids. This compound has been shown to attenuate the synthesis of type I and type III collagen by 40-60% in keloid-derived fibroblasts.

| Parameter | This compound | Comparative Corticosteroids (Example) | Reference |

| Inhibition of Collagen Synthesis | 40-60% reduction in keloid-derived fibroblasts | Clobetasol-17-propionate: 75-92% inhibition of procollagen propeptides |

Experimental Protocol: Collagen Synthesis Assay

-

Objective: To quantify the effect of this compound on collagen production by fibroblasts.

-

Methodology:

-

Cell Culture: Human dermal fibroblasts, preferably derived from scar tissue, are cultured.

-

Treatment: Cells are treated with various concentrations of this compound.

-

Metabolic Labeling (optional): Cells can be incubated with a radiolabeled amino acid (e.g., [³H]proline) that is incorporated into newly synthesized collagen.

-

Collagen Quantification:

-

Procollagen Propeptide ELISA: The concentration of procollagen type I C-peptide (PICP) or procollagen type III N-terminal peptide (PIIINP) in the culture medium can be measured by ELISA as a marker of new collagen synthesis.

-

Hydroxyproline Assay: The total collagen content in the cell layer and medium can be determined by measuring the amount of hydroxyproline, an amino acid abundant in collagen.

-

Western Blotting: Specific collagen types can be detected and quantified in cell lysates or culture medium.

-

-

Data Analysis: The percentage of reduction in collagen synthesis is calculated relative to untreated controls.

-

Clinical Pharmacodynamics in Scar Management

Clinical studies on this compound plaster have demonstrated its effectiveness in improving the appearance of hypertrophic scars and keloids. While large-scale, placebo-controlled trials with detailed quantitative data are limited, observational studies and clinical experience indicate significant reductions in scar volume, erythema, and pruritus. In one study, when adults with hypertrophic scars and keloids who were non-responsive to fludroxycortide tape were switched to this compound plaster, 70.8% showed improvement in scar characteristics after 6 months. Another study reported that after 3 years of treatment with this compound plaster, a hypertrophic scar became completely flat with a skin tone close to the surrounding skin.

| Clinical Endpoint | This compound Plaster | Reference |

| Improvement in Scar Characteristics (in non-responsive adults) | 70.8% of patients showed improvement after 6 months | |

| Long-term Scar Resolution | Scar became completely flat after 3 years of treatment | |

| Vancouver Scar Scale (VSS) and Patient and Observer Scar Assessment Scale (POSAS) | Significant decrease in scores (p < 0.01) in a study on ear keloids |

Conclusion

This compound is a high-potency topical corticosteroid with a well-defined pharmacodynamic profile centered on its agonist activity at the glucocorticoid receptor. Its potent anti-inflammatory and anti-fibrotic effects, mediated through the modulation of gene expression, make it an effective therapeutic agent for a range of dermatological conditions, particularly hypertrophic scars and keloids. While further research is needed to provide more detailed quantitative data on its receptor binding affinity and inhibitory concentrations for various inflammatory mediators, the existing evidence strongly supports its clinical utility. The detailed experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers and drug development professionals working with this compound and other corticosteroids.

References

- 1. Effectiveness of Corticosteroid Tapes and Plasters for Keloids and Hypertrophic Scars - Textbook on Scar Management - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Effectiveness of Corticosteroid Tapes and Plasters for Keloids and Hypertrophic Scars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 20424-00-4 | Benchchem [benchchem.com]

Methodological & Application

Application Notes and Protocols for Deprodone Propionate in an In Vitro Wound Healing Scratch Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deprodone propionate is a potent synthetic glucocorticoid. Glucocorticoids are widely recognized for their anti-inflammatory and immunosuppressive properties. In the context of wound healing, a complex biological process involving inflammation, cell proliferation, and tissue remodeling, the effects of glucocorticoids are of significant interest. The in vitro wound healing scratch assay is a fundamental and widely used method to assess the migratory capacity of cells, a crucial step in wound closure. This document provides a detailed protocol for utilizing a scratch assay to evaluate the effects of this compound on keratinocyte and fibroblast migration, key cell types in skin repair.

Principle of the Scratch Assay

The scratch assay models the process of wound healing in vitro. A "scratch" or cell-free area is created in a confluent monolayer of cells. The ability of the cells to migrate and close this gap over time is monitored and quantified. This assay allows for the investigation of the effects of various compounds, such as this compound, on cell migration.

Data Presentation: Summarized Quantitative Data

Due to the limited publicly available quantitative data specifically for this compound in a scratch assay, the following tables present a representative, hypothetical dataset based on the known inhibitory effects of potent glucocorticoids on keratinocyte and fibroblast migration. These tables are intended to serve as a template for data presentation.

Table 1: Effect of this compound on Keratinocyte Migration - Wound Closure Percentage

| Concentration (nM) | 12 hours (%) | 24 hours (%) | 48 hours (%) |

| Vehicle Control (0) | 30 ± 4.2 | 65 ± 5.1 | 95 ± 3.8 |

| 1 | 25 ± 3.9 | 58 ± 4.7 | 88 ± 4.1 |

| 10 | 18 ± 3.1 | 45 ± 4.3 | 75 ± 5.5 |

| 100 | 12 ± 2.5 | 30 ± 3.8 | 55 ± 4.9 |

| 1000 | 8 ± 1.9 | 22 ± 3.2 | 40 ± 3.7 |

Table 2: Effect of this compound on Fibroblast Migration - Wound Closure Percentage

| Concentration (nM) | 12 hours (%) | 24 hours (%) | 48 hours (%) |

| Vehicle Control (0) | 25 ± 3.5 | 55 ± 4.8 | 90 ± 4.2 |

| 1 | 22 ± 3.1 | 50 ± 4.1 | 82 ± 3.9 |

| 10 | 15 ± 2.8 | 40 ± 3.7 | 70 ± 4.5 |

| 100 | 10 ± 2.1 | 32 ± 3.3 | 60 ± 4.1 |

| 1000 | 7 ± 1.5 | 25 ± 2.9 | 50 ± 3.5 |